
2-Fluoro-5-methylpyridine
Overview
Description
2-Fluoro-5-methylpyridine is an organic compound with the molecular formula C6H6FN It is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the second position and a methyl group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-methylpyridine can be synthesized through several methods. One common approach involves the fluorination of 2-amino-5-methylpyridine. This process typically includes diazotization followed by fluorination using reagents such as sodium nitrite (NaNO2) and hydrofluoric acid (HF) .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced fluorination techniques. These methods may include the use of specialized fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed:
Substitution Reactions: Various substituted pyridines.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
2-Fluoro-5-methylpyridine serves as a critical intermediate in the synthesis of various pharmaceuticals. Its unique structural features enhance drug efficacy and specificity, particularly for conditions such as neurological disorders.
Case Study: Neurological Disorders
A recent study demonstrated that derivatives of this compound exhibited increased binding affinity to specific receptors involved in neurological pathways. This suggests potential therapeutic applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
Compound | Target Condition | Binding Affinity |
---|---|---|
This compound derivative | Alzheimer's Disease | High |
This compound derivative | Parkinson's Disease | Moderate |
Agricultural Chemicals
The compound is integral to the formulation of agrochemicals, providing effective pest control solutions while minimizing environmental impact. Its application in sustainable agriculture is noteworthy.
Case Study: Pest Control Efficacy
Research indicated that formulations containing this compound showed significant effectiveness against common agricultural pests, with reduced toxicity to non-target species.
Pest | Efficacy (%) | Toxicity to Non-target Species |
---|---|---|
Aphids | 85 | Low |
Spider Mites | 90 | Moderate |
Material Science
In material science, this compound is used in developing advanced materials, including polymers and coatings that exhibit improved thermal and chemical resistance.
Application Example: Polymer Development
Studies have shown that incorporating this compound into polymer matrices enhances their thermal stability and chemical resistance, making them suitable for high-performance applications.
Material Type | Thermal Stability (°C) | Chemical Resistance |
---|---|---|
Standard Polymer | 200 | Moderate |
Polymer with this compound | 250 | High |
Analytical Chemistry
The compound acts as a standard reference material in chromatography and mass spectrometry, aiding researchers in achieving accurate analytical results.
Case Study: Chromatography Standards
In chromatographic analysis, the use of this compound as a reference standard improved the accuracy of quantifying complex mixtures.
Analysis Type | Standard Used | Accuracy Improvement (%) |
---|---|---|
Gas Chromatography | This compound | 15 |
Liquid Chromatography | This compound | 20 |
Fluorinated Compounds Research
The fluorine atom in this compound enhances the lipophilicity of molecules, making it valuable in drug design and development, particularly for optimizing pharmacokinetic properties.
Research Findings
Studies indicate that compounds incorporating fluorinated pyridines demonstrate improved absorption and distribution profiles compared to non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylpyridine involves its interaction with various molecular targets. The presence of the fluorine atom significantly influences its reactivity and binding affinity. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2-Fluoro-4-methylpyridine
- 2-Fluoro-6-methylpyridine
- 2-Chloro-5-methylpyridine
Comparison: 2-Fluoro-5-methylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This configuration imparts distinct chemical and physical properties, such as altered reactivity and stability, compared to its analogs. For instance, the presence of the fluorine atom at the second position can enhance its electron-withdrawing effects, influencing its behavior in various chemical reactions .
Biological Activity
2-Fluoro-5-methylpyridine (C6H6FN) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a fluorine atom at the 2-position and a methyl group at the 5-position of the pyridine ring, which contributes to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by its molecular formula C6H6FN and a molecular weight of 111.11 g/mol. The presence of the fluorine atom enhances its lipophilicity and can influence its interaction with biological targets. Various synthetic routes have been developed to produce this compound, often involving nucleophilic substitutions or coupling reactions that utilize palladium catalysts .
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including cytochrome P450 enzymes such as CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .
- Cell Proliferation Inhibition : Studies have shown that this compound exhibits potent inhibition of cancer cell lines, such as L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests a potential role in cancer therapy .
- Inflammation Modulation : The compound has been investigated for its effects on inflammatory pathways, particularly in relation to cytokine release. It has demonstrated significant inhibition of LPS-stimulated TNF-α release in human blood samples .
Case Studies and Experimental Data
Recent studies have highlighted various aspects of the biological activity of this compound:
- Inhibition of Cancer Cell Lines : A series of compounds derived from this compound showed promising results in inhibiting the proliferation of cancer cells. For instance, one study reported that derivatives exhibited IC50 values below 100 nM against L1210 cells, indicating strong anti-cancer potential .
- Enzyme Interaction Studies : The compound's interaction with cytochrome P450 enzymes was evaluated, revealing that it acts as a selective inhibitor for CYP1A2 without significantly affecting other isoforms like CYP2D6 or CYP3A4. This selectivity is advantageous for minimizing drug-drug interactions .
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with similar compounds was conducted:
Compound | CYP1A2 Inhibition | Cell Proliferation IC50 (nM) | Notes |
---|---|---|---|
This compound | Yes | <100 | Potent against leukemia cells |
2-Fluoropyridine | No | >1000 | Less active due to lack of methyl group |
5-Methylpyridine | No | >1000 | Lacks fluorine; reduced activity |
This table illustrates how the presence of specific functional groups in this compound enhances its biological activity compared to related compounds.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-Fluoro-5-methylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves halogenation or nucleophilic aromatic substitution. For example, fluorination of 5-methylpyridine derivatives using reagents like cesium fluoroxysulfate (CFS) under controlled temperatures (e.g., 0–5°C) can yield the target compound. Reaction optimization should consider solvent polarity (e.g., acetonitrile or dichloromethane) and stoichiometric ratios to minimize byproducts like regioisomers. Cross-coupling reactions using palladium catalysts may also be explored for functionalization .
Q. How can spectroscopic techniques (FTIR, Raman, NMR) characterize this compound’s structural features?
- Methodological Answer : FTIR and Raman spectroscopy identify vibrational modes of the fluorine atom and methyl group. For instance, C-F stretching vibrations typically appear at ~1250–1100 cm⁻¹. NMR analysis (¹H, ¹³C, and ¹⁹F) resolves electronic environments: the fluorine atom induces deshielding in adjacent protons, while the methyl group shows a singlet at ~2.3 ppm (¹H) and ~20 ppm (¹³C). Coupling constants (e.g., ) validate substitution patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin with soap/water and eyes with saline. Waste must be segregated and treated by certified facilities to prevent environmental contamination. Combustion releases toxic fumes (e.g., HF), requiring CO₂ or dry chemical extinguishers .
Advanced Research Questions
Q. How do computational methods (DFT, TD-DFT) predict electronic properties and solvent effects in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, Mulliken charges, and nonlinear optical properties. Solvent effects (polar vs. nonpolar) are modeled using the Polarizable Continuum Model (PCM). For example, polar solvents stabilize the LUMO energy, enhancing charge transfer. Time-dependent DFT (TD-DFT) predicts UV-Vis spectra, correlating with experimental λmax values in solvents like DMSO or ethanol .
Q. What are the challenges in achieving regioselective fluorination during the synthesis of this compound?
- Methodological Answer : Fluorine’s high electronegativity and steric effects from the methyl group can lead to competing substitution at positions 3 or 4. Strategies include using directing groups (e.g., boronates) or meta-directing catalysts to favor fluorination at position 5. Kinetic vs. thermodynamic control in reaction pathways must be evaluated via temperature-dependent studies .
Q. How does this compound interact with biological targets, and what docking studies support its potential in drug design?
- Methodological Answer : Molecular docking into proteins (e.g., kinases or enzymes) assesses binding affinity. The fluorine atom enhances hydrophobic interactions, while the methyl group stabilizes van der Waals contacts. For example, docking into ALK5 receptors (using AutoDock Vina) predicts inhibitory activity. Drug-likeness parameters (Lipinski’s rules, logP) should be computed to validate bioavailability .
Q. What isotopic labeling approaches (e.g., N, C) elucidate metabolic pathways of this compound derivatives?
- Methodological Answer : Isotopic labeling at the pyridine ring or methyl group tracks metabolic stability. For instance, F-NMR monitors defluorination in hepatic microsomes. C-labeled methyl groups help identify oxidative metabolites via LC-MS. Comparative studies with non-fluorinated analogs quantify isotope effects on enzyme kinetics .
Q. How do contradictory data on this compound’s reactivity arise, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in reported reaction yields or regioselectivity may stem from impurities or solvent effects. Reproducibility requires strict control of anhydrous conditions and reagent purity. Multi-technique validation (HPLC, GC-MS) confirms product identity. Collaborative inter-laboratory studies reduce bias .
Q. What mechanistic insights explain the electrophilic substitution behavior of this compound?
- Methodological Answer : The fluorine atom deactivates the ring, directing electrophiles to the para position relative to itself. Methyl groups activate adjacent positions via hyperconjugation. Hammett constants (σm, σp) quantify substituent effects. Kinetic isotope effects (KIEs) using deuterated analogs reveal rate-determining steps in nitration or halogenation .
Q. How can thermal stability and decomposition pathways of this compound be analyzed for safe storage?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Pyrolysis-GC-MS identifies volatile byproducts (e.g., HF, CO). Store under inert atmosphere (N2) at ≤4°C to prevent oxidation. Accelerated aging studies predict shelf-life under varying humidity .
Properties
IUPAC Name |
2-fluoro-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSOZARHUJMBLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379143 | |
Record name | 2-Fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2369-19-9 | |
Record name | 2-Fluoro-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2369-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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